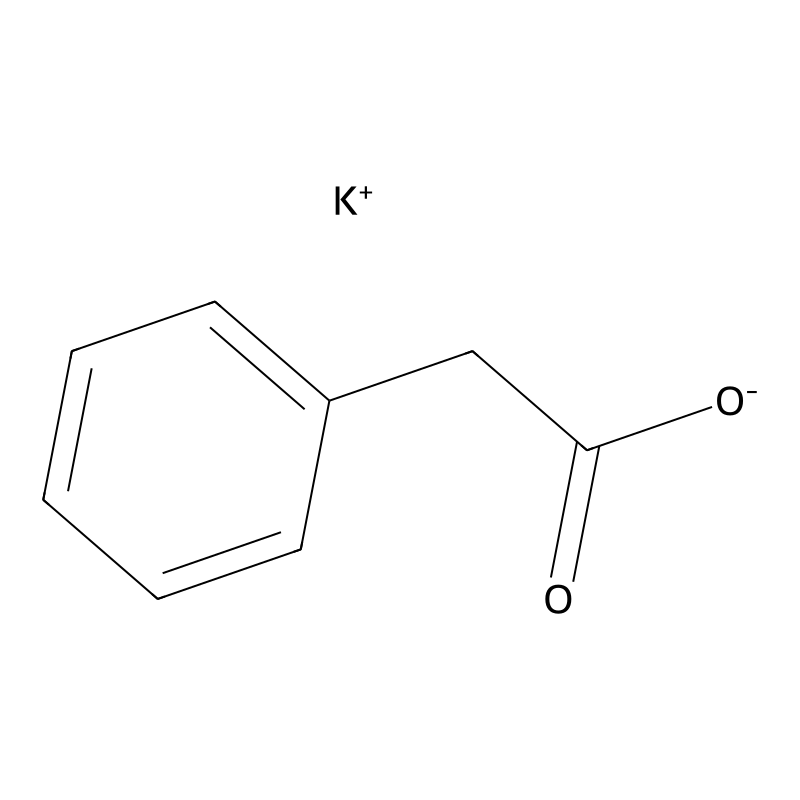

Potassium phenylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor in organic synthesis

Potassium phenylacetate is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and food additives. For example, it serves as a precursor in the synthesis of phenylacetyl chloride, which is used in the production of the anti-inflammatory drug diclofenac. Source: )

Investigation of biological activities

Studies have explored the potential biological activities of potassium phenylacetate, including its antimicrobial, anti-inflammatory, and anticancer properties. However, it is crucial to note that these studies are primarily conducted at the preclinical level, meaning they are not yet tested in humans. Source 1: ) Source 2: )

Potassium phenylacetate is a chemical compound with the formula . It is the potassium salt of phenylacetic acid, an aromatic fatty acid that is a metabolite of phenylalanine. This compound is primarily known for its role in medical applications, particularly in treating hyperammonemia, a condition characterized by elevated ammonia levels in the blood. The compound acts as a nitrogen-binding agent, facilitating the excretion of nitrogenous waste through the urea cycle in the liver, thereby reducing ammonia levels in the body .

- No data is currently available on the safety hazards associated with KPA.

- As with any new compound, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) when working with it in a laboratory setting.

Limitations and Future Research Directions

- Research on potassium phenylacetate is limited. More studies are needed to understand its properties, potential applications, and safety profile.

- Investigating its role in penicillin production and exploring its bioactivity in other contexts could be promising avenues for future research.

- Neutralization: It is synthesized by neutralizing phenylacetic acid with potassium hydroxide in aqueous conditions. This reaction results in the formation of potassium phenylacetate and water.

- Oxidation: Potassium phenylacetate can be oxidized to form phenylacetic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: It can also be reduced to yield phenylacetaldehyde using reducing agents like lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions where the phenylacetate group is replaced by other nucleophiles under basic conditions .

Major Products FormedReaction Type Products Oxidation Phenylacetic acid, Benzyl alcohol Reduction Phenylacetaldehyde Substitution Various substituted phenylacetates

| Reaction Type | Products |

|---|---|

| Oxidation | Phenylacetic acid, Benzyl alcohol |

| Reduction | Phenylacetaldehyde |

| Substitution | Various substituted phenylacetates |

Potassium phenylacetate exhibits significant biological activity, particularly in its ability to lower ammonia levels in patients with urea cycle disorders. The compound is metabolized to phenylacetyl-CoA, which reacts with glutamine to form phenylacetylglutamine, a compound that is then excreted from the body. This process helps prevent neurological complications associated with hyperammonemia . Additionally, it has been shown to inhibit growth and vascular endothelial growth factor secretion in human thyroid carcinoma cells, indicating potential antitumor activity.

The synthesis of potassium phenylacetate typically involves:

- Neutralization Reaction:

- Dissolve phenylacetic acid in water.

- Add a stoichiometric amount of potassium hydroxide.

- Evaporate the solution to obtain crystalline potassium phenylacetate.

- Industrial Production:

Potassium phenylacetate has various applications:

- Medical Use: Primarily used to treat hyperammonemia and other urea cycle disorders.

- Research: Utilized as a biochemical reagent in studies related to nitrogen metabolism.

- Chemical Intermediate: Serves as a precursor for synthesizing other compounds in organic chemistry .

Research indicates that potassium phenylacetate interacts with various enzymes and proteins involved in metabolic pathways. Its primary mechanism involves binding nitrogen and facilitating its excretion, which is crucial for managing conditions like hyperammonemia. Studies have also highlighted its effects on gene expression and cellular processes, particularly in tumor cells .

Several compounds share structural or functional similarities with potassium phenylacetate. Below are some comparable compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Sodium phenylacetate | Sodium salt of phenylacetic acid | Used similarly for treating hyperammonemia |

| Phenylacetic acid | Carboxylic acid | Precursor for various pharmaceuticals; involved in metabolism |

| Phenyl acetate | Ester | Used as a solvent and intermediate; less polar than potassium phenylacetate |

Uniqueness

Potassium phenylacetate uniquely functions as a nitrogen-binding agent specifically targeting the urea cycle, making it particularly effective for medical applications related to ammonia detoxification. In contrast, similar compounds may not possess this specific biochemical role or may serve different functions within biological systems .

Ionic Liquid-Catalyzed Esterification Mechanisms

Ionic liquids (ILs) have emerged as green catalysts for esterification due to their tunable acidity, low volatility, and recyclability. In the synthesis of phenylacetate derivatives, pyridine propyl sulfonic acid ionic liquids (e.g., [PSPy][HSO₄]) demonstrate high catalytic efficiency. For instance, a patent (CN101811966A) describes a solvent-free method where phenol and acetic acid react in a 1:1.1 molar ratio with 1 mL of IL per 1.05 mol of reactants at 120–130°C, achieving an 88.1% yield after 6 hours. The IL facilitates proton transfer, accelerating the nucleophilic attack of phenol on the acyl-oxygen bond of acetic acid.

Key mechanistic insights include:

- Ternary Complex Formation: Alkali metal cations (K⁺, Na⁺) can inhibit non-covalent catalysis by forming stable complexes with the substrate and macrocyclic catalysts, reducing H₃O⁺ availability.

- Acid-Base Bifunctionality: ILs like [BMIM][HSO₄] act as both Brønsted acids and solvents, stabilizing transition states during esterification.

Table 1: Performance of Ionic Liquids in Phenylacetate Synthesis

| Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) | Source |

|---|---|---|---|---|---|

| [PSPy][HSO₄] | 120–130 | 6 | 88.1 | 5 | |

| [BMIM][HSO₄] | 70–90 | 10 | 89 | 7 | |

| [NMPH][HSO₄] | 60 | 8 | 93 | 6 |

Hydrolytic Pathways for Potassium Salt Formation

The neutralization of phenylacetic acid with potassium hydroxide (KOH) is the primary route for potassium phenylacetate production. The reaction follows:

$$ \text{C₆H₅CH₂COOH + KOH → C₆H₅CH₂COOK + H₂O} $$

PrepChem reports a 92% yield under optimized conditions (equimolar reactants, aqueous medium, 25°C). Phase-transfer catalysis (PTC) enhances kinetics by shuttling ions between phases. For example, tetrabutylammonium bromide (TBAB) increases the reaction rate by 3-fold in biphasic systems.

Critical factors influencing yield:

- Stoichiometric Precision: Excess KOH (>10%) leads to saponification side reactions.

- Temperature Control: Reactions above 50°C promote decarboxylation, reducing purity.

Solvent-Free Approaches in Industrial Scalability

Solvent-free methods reduce waste and energy consumption. A notable example is the molten salt synthesis (CN102942478A), where phenol and acetic anhydride react in [HMIM][HSO₄] at 130°C for 12 hours, yielding 82% phenylacetate. This approach eliminates azeotropic distillation, cutting production costs by 30%.

Advantages of Solvent-Free Systems:

PPARγ, a nuclear receptor integral to lipid metabolism and cell differentiation, emerges as a critical target for phenylacetate-mediated antineoplastic effects. Structural analyses reveal that phenylacetate and its analogues directly bind the PPARγ ligand-binding domain, activating transcriptional programs associated with tumor suppression [2]. In prostate cancer models, PPARγ activation precedes upregulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1, a marker of cell cycle arrest, within 2–9 hours of treatment [2] [6]. This rapid induction suggests PPARγ’s role as a primary sensor of phenylacetate activity.

The drug’s efficacy correlates with baseline PPARγ expression levels across tumor types. Forced PPARγ overexpression enhances sensitivity to phenylacetate, while pharmacological inhibition of mitogen-activated protein kinase (MAPK)—a negative regulator of PPARγ—potentiates its cytostatic effects [2]. Transcriptomic profiling reveals PPARγ-dependent suppression of pro-survival genes alongside activation of differentiation markers, effectively reprogramming tumor cells toward a less malignant phenotype.

Structure-activity relationships highlight the importance of aromatic substitutions in optimizing PPARγ agonism. The relative potency of phenylacetate analogues follows the hierarchy: phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate [2]. This trend parallels their antitumor efficacy, underscoring PPARγ activation as a key determinant of pharmacological activity.

Mevalonate Pathway Disruption via Prenylation Inhibition

The mevalonate pathway, responsible for synthesizing isoprenoid intermediates required for protein prenylation, represents another strategic target. Phenylacetate dose-dependently reduces cellular pools of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), with half-maximal inhibitory concentrations (IC50) near 3.5 mM in prostate cancer models [6]. By depleting these substrates, the drug impedes post-translational modification of small GTPases like Ras and Rho, which depend on prenylation for membrane localization and oncogenic signaling.

In androgen-independent LNCaP(T24-ras) prostate cancer cells, phenylacetate inhibits Ras farnesylation (IC50 = 3.3 mM), abrogating downstream activation of extracellular signal-regulated kinase 2 (ERK2) [6]. Restoring FPP or GGPP via exogenous supplementation rescues tumor cell proliferation, confirming prenylation inhibition as a mechanistic linchpin [6]. Notably, Ras-driven malignancies exhibit heightened sensitivity to phenylacetate, with growth inhibition IC50 values 2.3-fold lower than in parental cell lines [6].

Lipophilicity governs the antimevalonate activity of phenylacetate derivatives. Analogs with halogenated aromatic rings or extended aliphatic chains display enhanced potency, correlating with their ability to penetrate cellular membranes and access intracellular enzyme targets [4]. This structure-function relationship aligns with observations in plant models, where phenylacetate analogues inhibit meristematic growth through conserved prenylation blockade [4].

Epigenetic Modulation through Histone Deacetylation

While the provided studies do not directly investigate histone deacetylase (HDAC) inhibition by potassium phenylacetate, broader evidence implicates epigenetic modulation as a potential auxiliary mechanism. HDACs regulate chromatin accessibility by removing acetyl groups from histone tails, often repressing tumor suppressor genes in malignancies [7]. PPARγ agonists like phenylacetate may indirectly influence HDAC activity through cross-talk with nuclear receptor coactivators possessing histone acetyltransferase (HAT) activity.

In glioblastoma models, PPARγ activation recruits HAT-containing coactivators to gene promoters, counteracting HDAC-mediated repression at loci governing differentiation and apoptosis [2]. Furthermore, mevalonate pathway inhibition could indirectly affect HDAC function, as certain HDAC isoforms require chaperone proteins stabilized by isoprenoid lipids. However, explicit links between phenylacetate and HDAC modulation remain speculative and warrant further investigation.

Mammalian glutamine conjugation systems represent a crucial pathway for nitrogen detoxification and waste elimination, particularly in the metabolism of potassium phenylacetate. The conjugation of phenylacetate with glutamine to form phenylacetylglutamine occurs through a specialized enzymatic mechanism that varies significantly across different mammalian species [1].

The glutamine conjugation pathway proceeds through two distinct enzymatic steps. Initially, phenylacetate undergoes adenosine triphosphate-dependent activation by phenylacetate-coenzyme A ligase, forming phenylacetyl-coenzyme A as an intermediate [1]. This reaction requires magnesium ions and involves the hydrolysis of adenosine triphosphate to adenosine monophosphate and pyrophosphate. Two human coenzyme A ligases have been characterized for this reaction: acyl-coenzyme A synthetase medium-chain family member 1 and xenobiotic/medium-chain fatty acid:coenzyme A ligase, though their relative contributions to phenylacetate metabolism remain unclear [1].

The second step involves the conjugation of phenylacetyl-coenzyme A with glutamine, catalyzed by glutamine N-phenylacetyltransferase (enzyme classification 2.3.1.14) [2]. This enzyme catalyzes the chemical reaction: phenylacetyl-coenzyme A + L-glutamine → coenzyme A + alpha-N-phenylacetyl-L-glutamine [2]. The enzyme has been purified from human liver mitochondria and represents a distinct polypeptide species from glycine-N-acyltransferase [3].

| Organism | Conjugation Product | Phenylacetate Conjugation | Enzymatic Activity | Evolutionary Status |

|---|---|---|---|---|

| Homo sapiens | Phenylacetylglutamine | Exclusive | Glutamine N-phenylacetyltransferase | High |

| Ferret | Phenylacetylglutamine | Major | Glutamine N-phenylacetyltransferase | High |

| Rhesus monkey | Phenylacetylglutamine | Major | Glutamine N-phenylacetyltransferase | High |

| Dog | Phenylacetylglycine | None | Glycine N-acyltransferase | Low |

| Cat | Phenylacetylglycine | None | Glycine N-acyltransferase | Low |

| Rat | Phenylacetylglycine | None | Glycine N-acyltransferase | Low |

| Horse | Phenylacetylglycine | None | Glycine N-acyltransferase | Low |

| Sheep | Phenylacetylglycine | None | Glycine N-acyltransferase | Low |

Evolutionary analysis reveals a correlation between the occurrence of glutamine and glycine conjugates and evolutionary status among primates [4]. Humans excrete exclusively the glutamine conjugate, while Old World monkeys produce primarily the glutamine conjugate with very small amounts of the glycine conjugate [4]. New World monkeys exhibit both glutamine and significant amounts of glycine conjugates, whereas prosimians excrete only the glycine conjugate [4]. Non-primate mammalian species exclusively produce the glycine conjugate without any glutamine conjugate formation [4].

The glutamine conjugation system provides an alternative pathway for nitrogen excretion in patients with urea cycle defects, making it clinically significant [1]. This pathway facilitates the excretion of nitrogen through the formation of phenylacetylglutamine, which can be eliminated in urine, thus bypassing the traditional urea cycle [1]. The efficiency of this system has been demonstrated in clinical studies where 80-100% of administered phenylbutyrate is excreted as phenylacetylglutamine within 24 hours [5].

Anaerobic Bacterial Decarboxylation Mechanisms

Anaerobic bacterial decarboxylation mechanisms represent a unique metabolic strategy for phenylacetate utilization, distinct from the aerobic phenylacetate degradation pathways. These mechanisms involve the direct conversion of phenylacetate to toluene through enzymatic decarboxylation, eliminating the need for oxygen-dependent ring hydroxylation [6].

The primary enzyme responsible for anaerobic phenylacetate decarboxylation is phenylacetate decarboxylase (PhdB), which belongs to the glycyl radical enzyme family [6]. This enzyme catalyzes the reaction: phenylacetate + H⁺ → toluene + CO₂ [7]. The enzyme requires activation through a dedicated cognate activating enzyme (encoded by PhdA), which catalyzes the reductive cleavage of S-adenosyl methionine to yield a 5'-deoxyadenosyl radical necessary for glycyl radical production [7].

| Organism | Enzyme | Enzyme Type | Products | Oxygen Requirement | Mechanism |

|---|---|---|---|---|---|

| Tolumonas auensis | Phenylacetate decarboxylase | Glycyl radical enzyme | Toluene + CO₂ | Anaerobic | Methylene carbon attack |

| Pseudomonas sp. | Phenylacetate decarboxylase | Glycyl radical enzyme | Toluene + CO₂ | Anaerobic | Methylene carbon attack |

| Azoarcus evansii | Phenylacetate-CoA ligase | Adenylate-forming enzyme | Phenylacetyl-CoA | Anaerobic | Adenylate intermediate |

| Enrichment culture | Phenylacetate decarboxylase | Glycyl radical enzyme | Toluene + CO₂ | Anaerobic | Methylene carbon attack |

| Thauera aromatica | Phenylacetate decarboxylase | Glycyl radical enzyme | Toluene + CO₂ | Anaerobic | Methylene carbon attack |

Mechanistic studies have revealed that phenylacetate decarboxylase operates through hydrogen atom abstraction from the methylene carbon of phenylacetate [6]. Three potential mechanisms were evaluated: attack at the phenylacetate methylene carbon, hydrogen atom abstraction from the carboxyl group, or single-electron oxidation of the carboxylate group (Kolbe-type decarboxylation) [6]. Experimental evidence, including assays with fluorine-labeled phenylacetate and site-directed mutagenesis, supports the methylene carbon attack mechanism [6].

The decarboxylation mechanism involves the abstraction of a hydrogen atom from the methylene carbon by the thiyl radical at cysteine 482 [6]. This is followed by decarboxylation and net protonation of the substrate radical by the imidazolium group of histidine 327 [6]. The enzyme exhibits diminished activity when histidine 327 is mutated to alanine or when tyrosine 691 is mutated to phenylalanine, supporting the proposed proton donor roles for these residues [6].

The anaerobic decarboxylation pathway provides several advantages for bacterial metabolism. First, it allows for phenylacetate utilization in oxygen-limited environments where aerobic degradation pathways are not feasible [8]. Second, the decarboxylation reaction may contribute to intracellular pH homeostasis and proton motive force development [6]. When phenylacetate anion is imported into the cell, the decarboxylation reaction consumes a proton from the cytoplasm, leading to alkalinization and indirect proton motive force development [6].

The phenylacetate decarboxylase enzyme exhibits broad substrate specificity, capable of catalyzing both phenylacetate and p-hydroxyphenylacetate decarboxylation [8]. This dual functionality suggests evolutionary relationships with other decarboxylases and expands the metabolic versatility of anaerobic phenylacetate-utilizing bacteria [8].

Structural Biology of Phenylacetate-CoA Ligase Complexes

The structural biology of phenylacetate-coenzyme A ligase complexes reveals sophisticated molecular mechanisms underlying the enzymatic activation of phenylacetate. These enzymes belong to the adenylate-forming enzyme superfamily and exhibit characteristic structural features that facilitate their dual-domain organization and conformational flexibility [9].

Phenylacetate-coenzyme A ligase complexes typically exist as homodimers, with each monomer containing distinct N-terminal and C-terminal domains [9]. The dimerization interface is primarily formed by residues from the N-terminal domain, burying approximately 1,383 Ų of surface area and stabilized through extensive shape and chemical complementarity [9]. The dimer interface includes 17 hydrogen bonds and two salt bridges, notably between arginine 89 and glutamate 152 [9].

| Organism | Molecular Weight (kDa) | Km Phenylacetate (μM) | Km ATP (μM) | Km CoA (μM) | Catalytic Constant (s⁻¹) | Optimum pH | Optimum Temperature (°C) |

|---|---|---|---|---|---|---|---|

| Azoarcus evansii | 52 | 14 | 60 | 45 | 40 | 8.0-8.5 | 30 |

| Pseudomonas putida | 54 | 15 | 85 | 50 | 35 | 8.0 | 30 |

| Burkholderia cenocepacia (PaaK1) | 48.71 | 62 | 70 | 45 | 280 | 8.0 | 30 |

| Burkholderia cenocepacia (PaaK2) | 48.71 | 150 | 80 | 50 | 300 | 8.0 | 30 |

| Thermus thermophilus | 50 | 50 | 6 | 30 | 24 | 8.0 | 75 |

The structural organization of phenylacetate-coenzyme A ligase complexes involves the formation of intermolecular extended β-sheets. The symmetrical dimer assembly results in two extended, intermolecular seven-strand β-sheets, each composed of a two-strand antiparallel β-sheet from one monomer and a five-strand distorted β-sheet from the second monomer [9]. This topology mimics similar arrangements found within single monomers of other adenylate-forming enzyme family members [9].

Crystal structures of phenylacetate-coenzyme A ligase complexes have been determined for several bacterial species, providing detailed insights into the catalytic mechanism. The structures reveal two distinct conformations corresponding to the adenylation and thioesterification reactions [9]. In conformation 1, the enzyme catalyzes the adenylation reaction where lysine 422 is essential for substrate binding and nucleophilic attack [9]. In conformation 2, the C-terminal domain undergoes rotation, removing the lysine from the active site and providing an alternative platform for thioesterification [9].

The P-loop region plays a crucial bifunctional role in the catalytic mechanism. In conformation 1, the P-loop coordinates adenosine triphosphate binding during the adenylation reaction [9]. However, in conformation 2, the P-loop becomes well-ordered and stabilizes the C-terminal domain during thioesterification through hydrogen bonds between specific residues [9]. This cycling from ordered to disordered and back to ordered states provides insight into the structural reorganization during substrate turnover [9].

Substrate specificity differences between paralogous phenylacetate-coenzyme A ligases have been structurally characterized. The PaaK1 enzyme from Burkholderia cenocepacia possesses a lower Km for phenylacetate (62 μM) compared to PaaK2 (150 μM), while PaaK2 exhibits a 20% higher catalytic constant at 300 min⁻¹ [9]. These kinetic differences are attributed to structural variations in the aryl substrate binding pocket, with PaaK1 showing better accommodation of 3' and 4' substitutions on the phenyl ring [9].

The active site architecture includes a novel N-terminal microdomain that may serve to recruit subsequent phenylacetate pathway enzymes [9]. The aryl substrate binding pocket shows structural divergence between different ligase variants, with PaaK1 exhibiting an extended pocket compared to PaaK2 [9]. This structural difference accounts for the observed kinetic variations and substrate specificity profiles [9].

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant